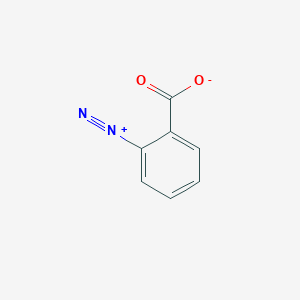

2-Diazoniobenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

2-diazoniobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-9-6-4-2-1-3-5(6)7(10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZBDLSCPJIJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])[N+]#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275113 | |

| Record name | Benzenediazonium, 2-carboxy-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608-42-0 | |

| Record name | Benzenediazonium, 2-carboxy-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 2-carboxy-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Diazoniobenzoate from Anthranilic Acid: A Technical Guide

This guide provides an in-depth overview of the synthesis of 2-diazoniobenzoate, an important zwitterionic intermediate in organic chemistry, primarily utilized as a convenient precursor to the highly reactive species, benzyne.[1][2] The synthesis is achieved through the diazotization of anthranilic acid (2-aminobenzoic acid).[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.

Critical Safety Precautions

The primary product, this compound (also known as benzenediazonium-2-carboxylate), is a high-risk compound with significant safety concerns.

WARNING: When dry, benzenediazonium-2-carboxylate is dangerously explosive. It can detonate violently upon being scraped, subjected to friction, or heated.[3][4] It is imperative that this compound is kept wet with solvent at all times and is never allowed to dry completely.[3] All procedures should be conducted in a fume hood behind a safety shield. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. It is advisable to have a wet towel or sponge readily available to deactivate any spills, which should then be disposed of by flooding with water.[3] The hydrochloride salt of the diazonium compound is reported to be less sensitive to shock, but caution is still required.[5]

Synthesis and Reaction Principles

The formation of this compound from anthranilic acid is a classic diazotization reaction. The primary amino group of anthranilic acid attacks a nitrosating agent, typically derived from a nitrite source like sodium nitrite in acidic media or an alkyl nitrite in an aprotic solvent.[3][6] This process converts the amino group into a diazonium salt. The adjacent carboxylate group allows the molecule to exist as a stable inner salt, or zwitterion.[7] This intermediate is not typically isolated in a dry state for safety reasons and is often generated in situ for subsequent reactions, such as the generation of benzyne via the thermal elimination of nitrogen (N₂) and carbon dioxide (CO₂).[2][7][8]

Experimental Protocols

Two primary methods for the synthesis are detailed below: an aprotic method using isoamyl nitrite and a traditional aqueous method with sodium nitrite.

This method, adapted from Organic Syntheses, is suitable for generating this compound for use in subsequent reactions where anhydrous conditions are preferred.[3]

Materials and Equipment:

-

Anthranilic acid

-

Isoamyl nitrite

-

Trichloroacetic acid (catalyst)

-

Tetrahydrofuran (THF), anhydrous

-

1,2-Dichloroethane (for washing)

-

Beaker (600 mL)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice-water bath

-

Plastic Buchner funnel and plastic spatula (to avoid friction with metal)

Procedure:

-

In a 600-mL beaker equipped with a magnetic stirrer and a thermometer, prepare a solution of anthranilic acid (34.2 g, 0.25 mole) and trichloroacetic acid (0.3 g) in 250 mL of THF.[3]

-

Cool the solution to between 18-25°C using an ice-water bath.[3]

-

While stirring, add isoamyl nitrite (55 mL, 48 g, 0.41 mole) over a period of 1-2 minutes. A mild exothermic reaction will occur.[3]

-

Maintain the reaction mixture temperature between 18-25°C and continue stirring for an additional 1 to 1.5 hours. A tan precipitate of this compound will form.[3]

-

Once the reaction is complete, cool the mixture to 10°C.[3]

-

Collect the product by suction filtration using a plastic Buchner funnel. Crucial: Do not allow the filter cake to become dry.[3]

-

Wash the precipitate on the funnel with cold THF until the washings are colorless.[3]

-

Displace the THF by washing the filter cake with two 50-mL portions of 1,2-dichloroethane.[3]

-

The resulting solvent-wet material should be used immediately in the next synthetic step without drying. The reported yield for the air-dried material (which is strongly discouraged) is 86-97%.[3]

This is a traditional method for diazotization, adapted from a procedure in Organic Syntheses for the synthesis of diphenic acid, where the diazotization of anthranilic acid is the initial step.[6]

Materials and Equipment:

-

Anthranilic acid

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Round-bottomed flask (1 L)

-

Mechanical stirrer

-

Ice bath

-

Dropping funnel

Procedure:

-

In a mortar, grind anthranilic acid (50 g, 0.365 mole) with 150 mL of water and 92 mL of concentrated HCl.[6]

-

Transfer the resulting suspension to a 1-L round-bottomed flask equipped with a mechanical stirrer and place it in an ice bath.[6]

-

Once the contents have cooled to 0–5°C, add a solution of sodium nitrite (26.3 g, 0.38 mole) in 350 mL of water from a dropping funnel over 30 minutes, maintaining the temperature below 5°C.[6]

-

The resulting solution of this compound hydrochloride should be kept cold and used immediately for subsequent reactions. If not entirely clear, it should be filtered by suction through a chilled Büchner funnel before use.[6]

Quantitative Data Summary

The following table summarizes the quantitative parameters from the described experimental protocols.

| Parameter | Protocol 1 (Aprotic)[3] | Protocol 2 (Aqueous)[6] |

| Starting Material | Anthranilic Acid | Anthranilic Acid |

| Amount of Amine | 34.2 g (0.25 mole) | 50 g (0.365 mole) |

| Nitrite Source | Isoamyl nitrite | Sodium nitrite (NaNO₂) |

| Amount of Nitrite | 55 mL (0.41 mole) | 26.3 g (0.38 mole) |

| Solvent/Medium | Tetrahydrofuran (THF) | Water / Hydrochloric Acid |

| Catalyst | Trichloroacetic Acid (0.3 g) | Not applicable |

| Reaction Temperature | 18–25°C | 0–5°C |

| Reaction Time | 1–1.5 hours | ~30 minutes (for addition) |

| Product Form | Isolated as solvent-wet precipitate (inner salt) | Kept in aqueous solution (hydrochloride salt) |

| Reported Yield | 86–97% (for cautiously air-dried product, not recommended ) | Not reported for isolated intermediate; 72-84% for final diphenic acid product |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from anthranilic acid via the aprotic method.

Caption: Workflow for the aprotic synthesis of this compound.

References

Spectroscopic Analysis of 2-Diazoniobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diazoniobenzoate, an aromatic diazonium salt derived from anthranilic acid, is a versatile intermediate in organic synthesis. Its reactivity, particularly in the generation of benzyne and in azo coupling reactions, makes it a valuable precursor for the synthesis of a wide range of organic compounds, including pharmaceuticals and functional materials. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth overview of the spectroscopic analysis of this compound, including detailed experimental protocols and data interpretation.

Molecular Structure and Properties

This compound, also known as benzenediazonium-2-carboxylate, exists as a zwitterion.

| Property | Value |

| Molecular Formula | C₇H₄N₂O₂ |

| Molecular Weight | 148.12 g/mol [1] |

| CAS Number | 1608-42-0[1] |

| Appearance | Solid |

Experimental Protocols

Synthesis of this compound from Anthranilic Acid

This protocol describes the diazotization of anthranilic acid to yield this compound.

Materials:

-

Anthranilic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Preparation of Anthranilic Acid Solution: In a beaker, suspend anthranilic acid in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

Preparation of Sodium Nitrite Solution: Prepare a solution of sodium nitrite in cold deionized water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold suspension of anthranilic acid hydrochloride. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

Isolation: After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion. The resulting this compound may precipitate. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with ice-cold water to remove any unreacted starting materials and inorganic salts. The product should be used immediately or stored at low temperatures as diazonium salts can be unstable and explosive when dry.

Logical Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Due to the reactive nature of this compound, obtaining and reporting its spectroscopic data can be challenging. The following sections summarize the expected spectroscopic features based on the known properties of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum of this compound is expected to show a complex multiplet pattern for the four protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing diazonium group (-N₂⁺) and the carboxylate group (-COO⁻).

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | 7.5 - 8.5 | Multiplet |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms in this compound. The carbon atom attached to the diazonium group (C-2) is expected to be significantly downfield. The carboxylate carbon (C-7) will also appear at a characteristic downfield position.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 (C-COOH) | ~130-135 |

| C-2 (C-N₂⁺) | ~140-150 |

| C-3 to C-6 | ~120-140 |

| C-7 (-COO⁻) | ~165-175 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the diazonium and carboxylate functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Diazonium (N≡N⁺) | Stretching | 2200 - 2300 | Strong |

| Carboxylate (COO⁻) | Asymmetric Stretching | 1550 - 1650 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretching | 1300 - 1400 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic diazonium salts typically exhibit absorption bands in the ultraviolet region. The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions of the benzene ring and the diazonium group.

| Transition | Expected λmax (nm) |

| π → π* (Benzene ring) | ~250 - 280 |

| n → π* (Diazonium group) | ~300 - 350 |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z 148. The most characteristic fragmentation pattern for aryldiazonium ions is the loss of a neutral nitrogen molecule (N₂), which is a highly stable species.

| m/z | Assignment |

| 148 | [C₇H₄N₂O₂]⁺˙ (Molecular ion) |

| 120 | [C₇H₄O₂]⁺˙ (Loss of N₂) |

| 104 | [C₆H₄O]⁺˙ (Loss of N₂ and CO) |

| 76 | [C₆H₄]⁺˙ (Loss of N₂, CO, and CO) |

Fragmentation Pathway of this compound:

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The spectroscopic analysis of this compound provides valuable information for its identification and for monitoring its chemical transformations. While the inherent reactivity of this compound presents challenges in its characterization, a combination of NMR, IR, UV-Vis, and mass spectrometry, guided by the principles outlined in this guide, allows for a comprehensive understanding of its structure and properties. This knowledge is essential for researchers and professionals in drug development and other fields who utilize this important synthetic intermediate.

References

The Genesis of a Reactive Intermediate: An In-depth Technical Guide to the Discovery and History of 2-Diazoniobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-diazoniobenzoate, a pivotal molecule in organic synthesis. From its conceptual roots in the discovery of diazonium salts to its crucial role as a precursor for the fleeting yet highly reactive intermediate, benzyne, this document traces the scientific journey that has solidified this compound's place in the canon of synthetic chemistry. This guide details the initial synthesis, key researchers, and the evolution of experimental protocols. Quantitative data is summarized, and key reaction pathways are visualized to offer a thorough resource for researchers in chemistry and drug development.

Introduction: The Dawn of Diazonium Chemistry

The story of this compound is intrinsically linked to the broader discovery of diazonium salts. In 1858, the German chemist Johann Peter Griess, while working with aromatic amines, uncovered a new class of compounds characterized by the N₂⁺ functional group. This groundbreaking discovery of the "diazotization" reaction opened up a new frontier in organic chemistry, providing a versatile tool for the synthesis of a wide array of aromatic compounds.[1] Griess's work laid the essential groundwork for the future synthesis and exploration of a vast number of diazonium salts, including the subject of this guide.

The First Synthesis of this compound

While Griess discovered the general class of diazonium salts, the first documented synthesis of benzenediazonium-2-carboxylate is attributed to Hantzsch and Davidson in 1896.[2] Their work, published in Berichte der deutschen chemischen Gesellschaft, described the diazotization of 2-aminobenzoic acid (anthranilic acid). This process involves the reaction of the amino group with nitrous acid to form the diazonium salt, which exists as a stable zwitterion, or inner salt.

The initial method for preparing benzenediazonium-2-carboxylate and its derivatives involved the diazotization of anthranilic acids in the presence of hydrochloric acid, followed by dehydrochlorination of the resulting diazonium carboxylate hydrochloride with silver oxide.[2] This historical procedure, while effective, has been largely superseded by more convenient methods.

Experimental Protocols: From Historical to Modern Synthesis

The preparation of this compound has evolved since its initial discovery. Below are detailed methodologies for both a historical and a widely used modern procedure.

Historical Synthesis (Conceptual Outline based on early methods)

The early methods for the synthesis of this compound, as alluded to in later publications, involved a two-step process from anthranilic acid.

-

Step 1: Diazotization in Acidic Medium. Anthranilic acid is dissolved in an aqueous solution of a strong mineral acid, typically hydrochloric acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite is added dropwise. This in situ generation of nitrous acid leads to the formation of 2-carboxybenzenediazonium chloride.

-

Step 2: Formation of the Inner Salt. The acidic diazonium salt is then treated with a base, historically silver oxide, to remove the proton from the carboxylic acid and the chloride counter-ion, resulting in the formation of the neutral zwitterionic this compound.

Modern Aprotic Diazotization of Anthranilic Acid

A more contemporary and widely utilized method for the preparation of this compound is the aprotic diazotization of anthranilic acid, as detailed in Organic Syntheses.[2] This procedure offers high yields and a product that can be used directly in subsequent reactions.

Experimental Workflow:

References

Unveiling the Molecular Architecture: A Theoretical and Crystallographic Exploration of 2-Diazoniobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diazoniobenzoate, a zwitterionic molecule, is a pivotal yet notoriously unstable intermediate in organic synthesis, primarily recognized as a precursor to the highly reactive benzyne. Understanding its precise molecular structure is crucial for comprehending its reactivity and decomposition pathways. This technical guide provides an in-depth analysis of the structural characteristics of this compound, drawing upon both experimental crystallographic data and theoretical computational studies. The interplay between the vicinal diazonium and carboxylate groups creates a unique electronic and geometric landscape, which is elucidated through detailed quantitative data and methodological descriptions.

Molecular Geometry: A Tale of Two Methods

The definitive structure of this compound has been elucidated through single-crystal X-ray diffraction, providing a solid-state snapshot of its conformation.[1] Complementing this experimental data, ab initio and density functional theory (DFT) calculations offer insights into the gas-phase geometry of the molecule, free from crystal packing forces. A comparative analysis of both experimental and theoretical data reveals a high degree of concordance, validating the computational models and providing a comprehensive picture of the molecule's structure.

Bond Lengths

The bond lengths within the this compound molecule, as determined by X-ray crystallography and theoretical calculations, are presented in Table 1. The data reveals characteristic bond lengths for the aromatic ring, the diazonium group, and the carboxylate group. Of particular note is the C1-N1 bond, which connects the diazonium group to the benzene ring, and the N1-N2 triple bond of the diazonium moiety. Theoretical calculations have been shown to reproduce the experimental values with a high degree of accuracy, with the largest deviation being a mere 0.016 Å for the C1-C2 bond.[1]

Table 1: Selected Bond Lengths (Å) of this compound

| Bond | X-ray Crystallography[1] | Ab Initio Calculation[1] |

| C1-C2 | 1.389 | 1.405 |

| C1-C6 | 1.391 | 1.395 |

| C2-C3 | 1.378 | 1.385 |

| C3-C4 | 1.382 | 1.389 |

| C4-C5 | 1.378 | 1.386 |

| C5-C6 | 1.381 | 1.385 |

| C1-N1 | 1.413 | 1.411 |

| N1-N2 | 1.093 | 1.082 |

| C2-C7 | 1.503 | 1.500 |

| C7-O1 | 1.259 | 1.248 |

| C7-O2 | 1.248 | 1.248 |

Bond Angles

The bond angles of this compound provide insight into the planarity and steric interactions within the molecule (Table 2). The endocyclic angles of the benzene ring hover around the ideal 120°, with slight distortions attributable to the bulky substituents. The C1-N1-N2 angle deviates slightly from linearity. The agreement between the experimental and theoretical values for the bond angles is excellent, with the largest deviation being less than 0.5°.[1]

Table 2: Selected Bond Angles (°) of this compound

| Angle | X-ray Crystallography[1] | Ab Initio Calculation[1] |

| C6-C1-C2 | 118.0 | 117.5 |

| C1-C2-C3 | 121.7 | 121.6 |

| C2-C3-C4 | 120.2 | 120.2 |

| C3-C4-C5 | 119.3 | 119.5 |

| C4-C5-C6 | 120.4 | 120.4 |

| C5-C6-C1 | 120.4 | 120.8 |

| C2-C1-N1 | 121.4 | 121.8 |

| C6-C1-N1 | 120.6 | 120.7 |

| C1-N1-N2 | 178.6 | 179.9 |

| C1-C2-C7 | 122.0 | 122.1 |

| C3-C2-C7 | 116.3 | 116.3 |

| O1-C7-O2 | 124.9 | 125.7 |

| O1-C7-C2 | 117.5 | 117.2 |

| O2-C7-C2 | 117.6 | 117.1 |

Dihedral Angles and Molecular Planarity

Theoretical studies of the isolated this compound zwitterion indicate that a planar conformation represents the energy minimum.[1] However, in the solid state, intermolecular forces and crystal packing effects can lead to slight deviations from planarity. The crystal structure reveals a small dihedral angle between the plane of the benzene ring and the carboxylate group. This slight twisting is likely a consequence of intermolecular hydrogen bonding with water molecules present in the crystal lattice.[1]

Experimental and Computational Methodologies

A robust understanding of the theoretical underpinnings and experimental procedures is essential for a critical evaluation of the structural data.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental structure of this compound hydrate was determined by single-crystal X-ray diffraction. A suitable crystal is mounted on a goniometer and cooled to a low temperature to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell dimensions and the electron density distribution within the crystal. From the electron density map, the positions of the individual atoms can be determined, yielding the precise molecular structure.

Computational Protocol: Ab Initio Calculations

The theoretical geometry of this compound was determined using ab initio quantum chemical calculations.[1] These calculations solve the Schrödinger equation for the molecule to determine its electronic structure and energy. Geometry optimization is an iterative process where the energy of the molecule is calculated for an initial geometry, and then the atomic coordinates are adjusted to find a new geometry with a lower energy. This process is repeated until a minimum energy structure is found. The calculations referenced in this guide were performed at a level of theory that provides a good balance between accuracy and computational cost.

Logical Framework for Structural Elucidation

The process of determining and understanding the structure of this compound involves a synergistic interplay between experimental and theoretical approaches. The following diagram illustrates this logical workflow.

Caption: Logical workflow for the structural elucidation of this compound.

Signaling Pathways and Logical Relationships

The structural features of this compound are intrinsically linked to its reactivity, particularly its decomposition to form benzyne. The proximity of the negatively charged carboxylate group to the positively charged diazonium group influences the electronic distribution and stability of the molecule. This intramolecular interaction is a key factor in the facile elimination of nitrogen and carbon dioxide.

Caption: Simplified decomposition pathway of this compound to benzyne.

Conclusion

The convergence of high-quality experimental data from single-crystal X-ray diffraction and robust theoretical calculations provides a detailed and reliable model of the this compound structure. The quantitative data presented herein offers a valuable resource for researchers in organic synthesis, computational chemistry, and drug development. A thorough understanding of the subtle interplay of electronic and steric factors within this molecule is paramount for controlling its reactivity and harnessing its potential in the synthesis of complex organic molecules. The methodologies outlined also serve as a template for the structural elucidation of other reactive intermediates.

References

The Solubility of 2-Diazoniobenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-diazoniobenzoate (benzenediazonium-2-carboxylate), a crucial but hazardous intermediate in organic synthesis, particularly in the generation of benzyne. Due to its inherent instability and explosive nature when dry, quantitative solubility data in organic solvents is scarce in literature.[1] This document, therefore, focuses on qualitative solubility inferred from synthetic procedures and provides detailed experimental protocols for its preparation and subsequent reactions, along with visualizations of the key chemical transformations.

Physicochemical Properties

A foundational understanding of this compound's properties is essential for handling and for predicting its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₂ | PubChem[2] |

| Molecular Weight | 148.12 g/mol | PubChem[2] |

| Appearance | Tan solid | Organic Syntheses[1] |

| XLogP3 | 2.8 | PubChem[2][3] |

Note: The positive XLogP3 value suggests a preference for lipophilic environments over hydrophilic ones, though its zwitterionic character complicates direct correlation with solubility in polar organic solvents.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Rationale / Evidence |

| Tetrahydrofuran (THF) | Sparingly Soluble / Insoluble (cold) | The synthesis protocol from Organic Syntheses specifies washing the precipitated product with cold tetrahydrofuran to remove impurities.[1] This indicates that the compound has very low solubility in cold THF, allowing for efficient washing without significant loss of product. |

| 1,2-Dichloroethane | Sparingly Soluble / Insoluble | Following the THF wash, the material is further washed with 1,2-dichloroethane.[1] Subsequently, the "solvent-wet" solid is slurried in a large volume of boiling 1,2-dichloroethane for its decomposition to benzyne, which implies it does not fully dissolve but is carried as a suspension.[1] |

Experimental Protocols

The following protocols are adapted from a well-established procedure published in Organic Syntheses.

A. Synthesis of this compound

This procedure details the diazotization of anthranilic acid to form this compound.

Caution! Dry this compound is dangerously explosive and can detonate upon scraping or heating. It must be kept wet with solvent at all times and handled in a fume hood behind a safety shield.[1]

Materials:

-

Anthranilic acid

-

Trichloroacetic acid

-

Tetrahydrofuran (THF)

-

Isoamyl nitrite

-

1,2-Dichloroethane

-

Ice-water bath

Procedure:

-

A solution of anthranilic acid (0.25 mole) and a catalytic amount of trichloroacetic acid in 250 ml of THF is prepared in a 600-ml beaker and cooled in an ice-water bath.

-

While stirring the solution magnetically, 55 ml (0.41 mole) of isoamyl nitrite is added over 1–2 minutes.

-

The reaction is mildly exothermic; the temperature is maintained between 18–25°C. The mixture is stirred for an additional 1–1.5 hours.

-

A tan precipitate of this compound forms.

-

The mixture is cooled to 10°C, and the product is collected by suction filtration using a plastic Büchner funnel.

-

The filter cake is washed with cold THF until the washings are colorless. Crucially, the filter cake must not be allowed to become dry.

-

The product is then washed with two 50-ml portions of 1,2-dichloroethane to displace the THF. The resulting solvent-wet material is used immediately in the subsequent step.

B. Thermal Decomposition for Benzyne Generation

This protocol describes the use of the prepared this compound to generate benzyne, which can be trapped in situ.

Procedure:

-

The solvent-wet this compound is washed from the funnel into a beaker using approximately 150 ml of 1,2-dichloroethane, forming a slurry.[1]

-

This slurry is added over 3–5 minutes to a large volume (1250 ml) of gently boiling, stirred 1,2-dichloroethane.[1]

-

The this compound decomposes upon heating, releasing nitrogen and carbon dioxide to form the highly reactive benzyne intermediate.[4]

-

If a trapping agent (e.g., furan, anthracene) is present in the boiling solvent, it will react with the generated benzyne via a Diels-Alder reaction.[4]

Visualizations of Key Processes

Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound from anthranilic acid.

Caption: Experimental workflow for the synthesis of this compound.

Benzyne Generation and Trapping Pathway

This diagram shows the logical relationship from the synthesized intermediate to the generation of benzyne and its subsequent trapping in a Diels-Alder reaction.

Caption: Pathway of benzyne generation and subsequent Diels-Alder trapping.

References

The Zwitterionic Nature of 2-Diazoniobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of 2-diazoniobenzoate, a pivotal intermediate in organic synthesis. This document provides a comprehensive overview of its zwitterionic nature, supported by available data, detailed experimental protocols for its synthesis, and visualizations of its structure and reactivity.

Introduction

This compound, also known as benzenediazonium-2-carboxylate, is an aromatic organic compound with the chemical formula C₇H₄N₂O₂.[1] It is structurally characterized by a benzene ring substituted with a diazonium group (-N₂⁺) at the 2-position and a carboxylate group (-COO⁻) at the 1-position.[2] This unique arrangement of a positively charged diazonium group adjacent to a negatively charged carboxylate group confers a zwitterionic, or inner salt, character to the molecule. This internal charge separation significantly influences its stability, solubility, and reactivity.

Notably, this compound is a highly reactive and potentially explosive compound, particularly in its dry, solid state.[3][4] It is a crucial precursor for the in-situ generation of benzyne (1,2-didehydrobenzene), a highly reactive intermediate widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials.[2][5][6] The thermal decomposition of this compound proceeds via the concerted elimination of nitrogen gas (N₂) and carbon dioxide (CO₂).[5][7]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₂ | [1] |

| Molecular Weight | 148.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1608-42-0 | [1] |

| Appearance | Colorless crystalline solid | |

| Solubility in Organics | Insoluble | [3] |

| Computed Properties | ||

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 148.027277375 Da | [1] |

| Complexity | 200 | [1] |

Zwitterionic Structure and Spectroscopic Evidence

The zwitterionic structure of this compound is the cornerstone of its chemical behavior. The formal positive charge on the diazonium group and the negative charge on the carboxylate group are key features.

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectra of this compound are not widely reported. However, based on related diazonium compounds, the aromatic protons would be expected to appear in the range of 7.0-8.5 ppm. In ¹³C NMR, the carbon atom attached to the diazonium group is expected to be significantly deshielded.[8] The carboxylate carbon would typically appear in the range of 160-180 ppm.

UV-Visible Spectroscopy

The UV-Vis spectrum of the precursor, anthranilic acid, shows absorption maxima that are altered upon diazotization.[9] The formation of the diazonium salt introduces a new chromophore, which is expected to absorb in the UV region. Evidence from flash photolysis of solid this compound suggests a transient absorption band around 245 nm, which has been tentatively assigned to the resulting benzyne.[5]

Experimental Protocols

The synthesis of this compound is a well-established procedure, though it requires careful handling due to the explosive nature of the product. The following protocol is adapted from Organic Syntheses.

Synthesis of Benzenediazonium-2-carboxylate

Materials:

-

Anthranilic acid

-

Amyl nitrite

-

Tetrahydrofuran (THF)

-

1,2-Dichloroethane

-

Ice

Procedure:

-

In a fume hood and behind a safety shield, dissolve anthranilic acid in tetrahydrofuran in a beaker equipped with a magnetic stirrer and a thermometer.

-

Cool the solution in an ice-water bath.

-

Slowly add amyl nitrite to the stirred solution. An exothermic reaction will occur; maintain the temperature between 15-20 °C.

-

Continue stirring in the ice bath for 1-1.5 hours. A tan-colored precipitate of benzenediazonium-2-carboxylate will form.

-

Collect the product by suction filtration using a Büchner funnel. Caution: Do not allow the filter cake to become dry, as it is explosive.

-

Wash the filter cake with cold tetrahydrofuran until the washings are colorless.

-

Wash the filter cake with 1,2-dichloroethane to remove the THF.

-

The resulting solvent-wet solid is used directly in subsequent reactions without drying.

Mandatory Visualizations

Zwitterionic Structure of this compound

Caption: Zwitterionic structure of this compound.

Synthesis of this compound from Anthranilic Acid

Caption: Synthesis of this compound.

Decomposition to Benzyne and Subsequent Diels-Alder Reaction

Caption: Benzyne formation and reaction.

Conclusion

This compound is a fascinating and synthetically valuable molecule whose zwitterionic nature is central to its properties and reactivity. While a comprehensive experimental dataset remains to be fully compiled in publicly accessible literature, the available structural and synthetic information provides a strong foundation for its use in research and development. Its role as a readily accessible precursor to the benzyne intermediate ensures its continued importance in the construction of complex molecular architectures. Researchers and drug development professionals should proceed with a thorough understanding of its reactive and hazardous nature, adhering to strict safety protocols during its synthesis and handling.

References

- 1. This compound | C7H4N2O2 | CID 11137315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]

- 4. benzene diazonium-2-carboxylate | 17333-86-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chemtube3d.com [chemtube3d.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ^(15)N and ^(13)C Nuclear Magnetic Resonance Spectra of Diazo and Diazonium Compounds [authors.library.caltech.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Diazoniobenzoate: Synthesis, Properties, and Applications in Chemical Synthesis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-diazoniobenzoate, a key reactive intermediate in organic synthesis. The document details its chemical identity, synthesis protocols, and its principal application as a precursor to benzyne, a highly reactive species utilized in the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery.

Nomenclature and Chemical Identity

This compound is an aromatic diazonium ion derived from the diazotization of 2-aminobenzoic acid (anthranilic acid)[1]. Its chemical identity is well-established, with a unique CAS Registry Number and a variety of synonyms used in the chemical literature.

Table 1: Nomenclature and Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 1608-42-0[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₄N₂O₂[1] |

| Molecular Weight | 148.12 g/mol [1] |

| Synonyms | benzenediazonium-2-carboxylate, o-carboxybenzenediazonium inner salt, 2-carboxybenzenediazonium[1] |

Physicochemical Properties and Safety Considerations

This compound is a zwitterionic molecule, existing as an inner salt. It is a solid that is sensitive to heat and shock, and it is crucial to handle it with care. Diazonium salts, in general, are known to be thermally unstable and can decompose violently, especially in the solid, dry state[2]. For this reason, it is often generated and used in situ or isolated as a solvent-wet solid and used immediately[2].

Table 2: Key Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)[O-])[N+]#N[1][3] |

| InChI Key | FKZBDLSCPJIJRH-UHFFFAOYSA-N[1] |

Safety Warning: Solid, dry this compound is potentially explosive and should not be isolated without appropriate safety precautions. Reactions involving its generation and use should be conducted behind a safety shield in a well-ventilated fume hood.

Experimental Protocols

The primary utility of this compound in a research and drug development context is as a readily accessible precursor to benzyne. The following protocols detail its synthesis from anthranilic acid and its subsequent use in a classic benzyne trapping reaction.

Synthesis of this compound from Anthranilic Acid

This protocol is adapted from established literature procedures for the diazotization of anthranilic acid.

Materials:

-

Anthranilic acid

-

Tetrahydrofuran (THF), anhydrous

-

Isoamyl nitrite

-

Trichloroacetic acid (optional, as catalyst)

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Beaker or flask

Procedure:

-

In a beaker, dissolve anthranilic acid in anhydrous tetrahydrofuran. A small amount of trichloroacetic acid can be added as a catalyst.

-

Cool the solution in an ice-water bath with magnetic stirring.

-

Slowly add isoamyl nitrite to the cooled solution. An exothermic reaction will occur, and the temperature should be maintained between 18-25°C.

-

Stir the reaction mixture for 1 to 1.5 hours. A precipitate of this compound will form.

-

The product can be collected by filtration, washed with cold THF, and then with a cold, non-polar solvent like ether.

-

Crucially, the product should not be dried completely and should be used immediately in the next step due to its instability.

Generation of Benzyne and Trapping with a Diene (e.g., Furan)

This protocol describes the thermal decomposition of this compound to generate benzyne, which is then trapped in situ by a diene in a Diels-Alder reaction.

Materials:

-

Solvent-wet this compound

-

Furan (or another suitable diene)

-

1,2-dimethoxyethane (DME) or another suitable high-boiling solvent

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the trapping agent (e.g., furan) in the solvent (e.g., 1,2-dimethoxyethane).

-

Heat the solution to reflux.

-

Carefully add the solvent-wet this compound portion-wise to the refluxing solution. The this compound will decompose upon heating, releasing nitrogen and carbon dioxide to form benzyne.

-

The benzyne intermediate will be immediately trapped by the furan in a [4+2] cycloaddition reaction to form 1,4-dihydronaphthalene-1,4-endoxide.

-

After the addition is complete, continue to reflux the mixture for a specified time (e.g., 30 minutes) to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

The product can then be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Role in Drug Development: A Gateway to Complex Scaffolds

While this compound itself is not known to possess direct pharmacological activity or to be involved in biological signaling pathways, its importance in drug development lies in its role as a convenient source of benzyne. Benzyne is a powerful intermediate for the synthesis of complex, rigid, three-dimensional molecules that are of great interest in medicinal chemistry.

The cycloaddition reactions of benzyne provide access to a variety of polycyclic aromatic hydrocarbons and heterocyclic systems. One notable class of molecules synthesized using this methodology are triptycenes . Triptycenes are rigid, propeller-shaped molecules that have been explored as scaffolds in medicinal chemistry[1][4][5][6]. The unique three-dimensional structure of the triptycene framework can be used to orient pharmacophoric groups in a precise spatial arrangement, which can lead to high-affinity interactions with biological targets.

For instance, triptycene derivatives have been synthesized and evaluated for various biological activities, including their potential as anti-inflammatory agents[1]. The core structure is used as a rigid scaffold to which various side chains with known pharmacological properties are attached.

Furthermore, the generation of benzyne from this compound is a key step in the synthesis of various complex natural products and other biologically active molecules, including some with potential anticancer properties[7][8].

It is important to note that some diazonium compounds have been studied for their biological activities, including their ability to act as haptens, which can elicit an immune response when conjugated to a carrier protein[9][10][11][12][13]. However, the primary focus for this compound in the context of drug development remains its synthetic utility.

Visualizing the Synthetic Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its subsequent application in generating benzyne for the synthesis of complex molecules.

Caption: Synthesis of this compound from anthranilic acid.

Caption: Generation of benzyne and its application in synthesis.

As illustrated, this compound is a critical precursor that, through the formation of benzyne, enables the construction of diverse and complex molecular frameworks. These frameworks are then the subject of further investigation in drug discovery to understand their interactions with biological systems and their potential to modulate signaling pathways. While this compound does not directly participate in these pathways, it is an indispensable tool for accessing the novel chemical matter that does.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. An Approach to the Synthesis of Functionalized Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Triptycene Derivatives: From Their Synthesis to Their Unique Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons utilizing aryl-substituted anilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypersensitivity reactions to β-lactams: relevance of hapten-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo targeting of radiolabeled monovalent and divalent haptens with dual specificity monoclonal antibody conjugates: enhanced divalent hapten affinity for cell-bound antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Diazoniobenzoate as a Benzyne Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyne, a highly reactive and transient intermediate derived from benzene by the formal removal of two adjacent hydrogen atoms, is a powerful tool in organic synthesis. Its strained triple bond readily participates in a variety of transformations, most notably pericyclic reactions such as [4+2] and [2+2] cycloadditions, as well as nucleophilic additions. One of the most common and accessible methods for generating benzyne in situ is through the thermal decomposition of 2-diazoniobenzoate. This zwitterionic species, readily prepared from the diazotization of anthranilic acid, smoothly eliminates nitrogen and carbon dioxide to furnish benzyne under relatively mild conditions.[1] This application note provides detailed protocols for the generation of benzyne from this compound and its subsequent trapping with dienes, along with key data and visualizations to aid researchers in the application of this versatile synthetic strategy.

Reaction and Mechanism

The in situ generation of benzyne from anthranilic acid proceeds via a two-step sequence. First, the amino group of anthranilic acid is diazotized, typically using a nitrite source such as isoamyl nitrite, to form the this compound zwitterion.[2] This intermediate is generally not isolated due to its potential explosive nature. Upon gentle heating, the this compound undergoes a concerted loss of a nitrogen molecule and a carbon dioxide molecule to yield the highly electrophilic benzyne.[3] The benzyne intermediate is then immediately trapped by a suitable reagent present in the reaction mixture.

References

Application Notes and Protocols: In Situ Generation of Benzyne from 2-Diazoniobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzyne is a highly reactive and transient intermediate in organic synthesis, characterized by a neutral benzene ring with a formal triple bond. Its high reactivity makes it a powerful tool for the construction of complex carbocyclic and heterocyclic frameworks. Due to its instability, benzyne is almost exclusively generated in situ for immediate use in subsequent reactions. One of the most common and convenient methods for the in situ generation of benzyne is through the thermal decomposition of 2-diazoniobenzoate (benzenediazonium-2-carboxylate). This zwitterionic species is readily prepared from the diazotization of 2-aminobenzoic acid (anthranilic acid)[1][2]. Upon gentle heating, it decomposes to form benzyne, nitrogen gas, and carbon dioxide[2][3]. This method is widely employed in various synthetic applications, most notably in Diels-Alder [4+2] cycloaddition reactions[1][4].

Reaction Mechanism and Logical Workflow

The overall process begins with the diazotization of anthranilic acid. This is typically achieved by reacting anthranilic acid with a nitrite source, such as isoamyl nitrite, in an aprotic solvent like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)[3][5][6]. This reaction forms the unstable this compound intermediate. This intermediate is not isolated but is generated in the presence of a "trapping" agent, a molecule that will react with the benzyne as it is formed. Upon gentle heating, the this compound undergoes a concerted elimination of nitrogen and carbon dioxide to yield the highly electrophilic benzyne[2][3]. The benzyne then rapidly undergoes a cycloaddition reaction with the trapping agent.

Caption: Reaction pathway for the in situ generation of benzyne and subsequent trapping.

Applications in Organic Synthesis

The primary application of benzyne generated from this compound is as a powerful dienophile in [4+2] Diels-Alder cycloaddition reactions[1][4]. This allows for the rapid construction of bicyclic aromatic systems. A classic example is the synthesis of triptycene from the reaction of benzyne with anthracene[6]. Benzyne can also participate in other transformations, including:

-

[2+2] Cycloadditions: With alkenes and alkynes.

-

[3+2] Cycloadditions: With 1,3-dipoles like diazo compounds to form heterocycles such as indazoles[7][8].

-

Nucleophilic Addition-Elimination Reactions: With various nucleophiles[1].

-

Ene Reactions: With substrates containing allylic hydrogens.

The choice of trapping agent dictates the final product, making this a versatile method for generating diverse molecular architectures.

Experimental Protocols

Safety Precautions:

-

Benzenediazonium-2-carboxylate is a potentially explosive solid, especially when dry[3][6]. It should not be isolated or dried on a large scale. The protocols below are for in situ generation and use.

-

The diazotization of anthranilic acid can be exothermic. Maintain the recommended temperature throughout the addition of isoamyl nitrite.

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Preparation of a Benzenediazonium-2-carboxylate Slurry

This protocol is adapted from Organic Syntheses and describes the preparation of the benzyne precursor as a solvent-wet slurry, which is safer to handle than the dry solid[5].

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Notes |

| Anthranilic Acid | 137.14 | 34.2 g | 0.25 | Reagent grade |

| Tetrahydrofuran (THF) | 72.11 | 250 mL | - | Anhydrous |

| Isoamyl Nitrite | 117.15 | 55 mL | 0.41 | d = 0.875 g/mL |

| Trichloroacetic Acid | 163.38 | 0.3 g | - | Catalyst |

| Diethyl Ether | 74.12 | ~1 L | - | For washing |

Procedure:

-

In a 600-mL beaker equipped with a magnetic stirrer and a thermometer, dissolve 34.2 g (0.25 mol) of anthranilic acid and 0.3 g of trichloroacetic acid in 250 mL of tetrahydrofuran.

-

Cool the solution in an ice-water bath.

-

While stirring, add 55 mL (0.41 mol) of isoamyl nitrite over 1-2 minutes. A mildly exothermic reaction will occur.

-

Maintain the reaction temperature between 18–25°C using the ice bath.

-

Continue stirring for an additional 1 to 1.5 hours at this temperature. A thick, cream-colored precipitate of benzenediazonium-2-carboxylate will form.

-

Collect the solid by vacuum filtration using a Büchner funnel. Do not let the solid become completely dry on the filter.

-

Wash the filter cake sequentially with 250 mL of the remaining reaction filtrate, 250 mL of fresh THF, and then four times with 125 mL portions of diethyl ether.

-

After the final wash, break the vacuum and immediately proceed to the next step without allowing the solid to dry. The solvent-wet solid is used directly in subsequent reactions.

Protocol 2: In Situ Generation of Benzyne and Trapping with Anthracene (Synthesis of Triptycene)

This protocol describes a common Diels-Alder reaction where benzyne is trapped by anthracene to synthesize triptycene[6].

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Notes |

| Anthranilic Acid | 137.14 | 520 mg | 0.0038 | |

| Anthracene | 178.23 | 400 mg | 0.0022 | |

| Isoamyl Nitrite | 117.15 | 0.4 mL | ~0.0031 | d = 0.875 g/mL |

| 1,2-Dimethoxyethane (DME) | 90.12 | 6 mL | - | Anhydrous solvent |

| Maleic Anhydride | 98.06 | 200 mg | - | For removing excess anthracene |

| Triglyme | 178.20 | 4 mL | - | High-boiling solvent for purification |

| Ethanol | 46.07 | ~4 mL | - | For washing |

| 3 M Sodium Hydroxide | 40.00 | 6 mL | - | For purification |

| Methanol | 32.04 | As needed | - | For recrystallization |

Procedure:

-

Reaction Setup: To a large reaction tube or round-bottom flask, add 400 mg of anthracene, 4 mL of 1,2-dimethoxyethane (DME), 0.4 mL of isoamyl nitrite, and a boiling chip.

-

Heat the mixture to a gentle reflux using a sand bath.

-

Preparation of Anthranilic Acid Solution: In a separate vial, dissolve 520 mg of anthranilic acid in 2 mL of DME.

-

Addition: Add the anthranilic acid solution dropwise to the refluxing anthracene mixture over a period of 20 minutes.

-

After the addition is complete, continue to reflux the mixture for an additional 10 minutes.

-

Workup and Purification: a. Allow the reaction mixture to cool to room temperature. b. Place the crude product into a 25 mL round-bottom flask. Add 200 mg of maleic anhydride and 4 mL of triglyme. c. Reflux this mixture for five minutes. This step converts unreacted anthracene into its maleic anhydride adduct. d. Let the solution cool. Add 2 mL of ethanol, followed by 6 mL of 3 M sodium hydroxide solution to hydrolyze the adduct. e. Filter the resulting solid (crude triptycene) and wash it with cold ethanol, followed by cold water. f. Recrystallize the solid from methanol to obtain pure triptycene. g. Dry the final product and determine its mass and melting point (Triptycene m.p. ~255 °C).

Caption: Workflow for the synthesis of triptycene via in situ benzyne generation.

References

- 1. fiveable.me [fiveable.me]

- 2. chemtube3d.com [chemtube3d.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Synthesis of Triptycene Derivatives Using 2-Diazoniobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triptycene, with its unique D3h-symmetric, paddlewheel-shaped structure, serves as a rigid and versatile molecular scaffold.[1][2] This three-dimensional framework, composed of three benzene rings joined at two sp3-hybridized bridgehead carbons, has found extensive applications in supramolecular chemistry, materials science, catalysis, and medicinal chemistry.[1][3][4] Triptycene derivatives have been utilized as molecular building blocks for polymers, porous materials, molecular motors, and as ligands in catalysis.[1][2] In the realm of drug development, the triptycene moiety functions as a highly symmetrical, non-planar aromatic blocking group in various drug-related structures, with some derivatives exhibiting anti-inflammatory properties.[5]

A particularly convenient and efficient route to the triptycene core involves the in-situ generation of benzyne, a highly reactive intermediate, from 2-diazoniobenzoate.[1] The most common and effective precursor for this reaction is anthranilic acid, which undergoes diazotization with an alkyl nitrite (e.g., isoamyl nitrite) to form benzenediazonium-2-carboxylate.[3][6] This unstable intermediate readily decomposes, eliminating nitrogen and carbon dioxide to yield benzyne. The benzyne is immediately trapped by a diene, such as anthracene, in a [4+2] Diels-Alder cycloaddition to form the triptycene skeleton.[1][7] This method is advantageous due to the ready availability of the starting materials and the good yields often achieved, typically in the range of 50-75%.[8]

Reaction Mechanism and Experimental Workflow

The synthesis of triptycene from anthranilic acid and anthracene proceeds through a two-stage mechanism:

-

Benzyne Formation: Anthranilic acid is diazotized by isoamyl nitrite in an aprotic solvent to form benzenediazonium-2-carboxylate. This intermediate is unstable and fragments into benzyne, nitrogen gas, and carbon dioxide.[1][3]

-

Diels-Alder Cycloaddition: The highly reactive benzyne intermediate is trapped in-situ by anthracene, which acts as a diene. The [4+2] cycloaddition reaction across the 9,10-positions of anthracene forms the rigid bicyclo[2.2.2]octatriene core of triptycene.[1][7]

Caption: General reaction mechanism for triptycene synthesis.

The experimental procedure involves the careful addition of reagents, a reflux period to drive the reaction to completion, and a multi-step purification process to isolate the final product from unreacted starting materials and byproducts.

Caption: Experimental workflow for the synthesis and purification of triptycene.

Experimental Protocols

The following protocols are adapted from established literature procedures.[8][9][10]

Protocol 1: Synthesis of Triptycene

Materials:

-

Anthracene (1.0 g, 5.6 mmol)

-

Anthranilic acid (1.3 g, 9.5 mmol)

-

Isoamyl nitrite (1.4 mL, 10.5 mmol)

-

1,2-Dimethoxyethane (glyme) (16 mL total)

-

Ethanol (95%, 7 mL)

-

Sodium hydroxide (NaOH) solution (1.5 g in 26 mL H₂O)

-

Maleic anhydride (0.5 g, 5.1 mmol)

-

Triethylene glycol dimethyl ether (triglyme) (10 mL)

Procedure:

-

In a 100-mL two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, combine anthracene (1.0 g), isoamyl nitrite (1.0 mL), and 1,2-dimethoxyethane (10 mL).[9]

-

Heat the mixture to a gentle reflux using a heating mantle.

-

Dissolve anthranilic acid (1.3 g) in 1,2-dimethoxyethane (10 mL) and add this solution to the dropping funnel.

-

Add the anthranilic acid solution dropwise to the refluxing mixture over a period of 20-30 minutes. Gas evolution (N₂ and CO₂) should be observed.[8]

-

After the addition is complete, add an additional portion of isoamyl nitrite (0.4 mL) to the reaction mixture.[10]

-

Continue to reflux for an additional 10 minutes.[9]

-

Allow the reaction mixture to cool to room temperature.

-

Add 5 mL of 95% ethanol, followed by a solution of 1.5 g of sodium hydroxide in 20 mL of water.[9]

-

Cool the mixture in an ice bath to precipitate the crude product.

-

Collect the crude solid by vacuum filtration and wash it with a cold 4:1 methanol-water solution to remove brown impurities.[9]

Protocol 2: Purification of Triptycene

Procedure:

-

Transfer the crude solid product to a 50-mL round-bottom flask.

-

Add maleic anhydride (0.5 g) and triglyme (10 mL).[9] Maleic anhydride reacts with any unreacted anthracene to form a more polar adduct that can be easily removed.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 5 minutes.

-

Allow the solution to cool completely to room temperature.

-

Add 2 mL of 95% ethanol, followed by a solution of sodium hydroxide (from the crude precipitation step, approx. 6 mL of 3M NaOH equivalent).[10]

-

Cool the mixture in an ice bath to precipitate the purified triptycene.

-

Collect the white crystalline product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the product in a desiccator. The expected yield is 50-60%.[8]

Data Presentation

The synthesis of triptycene and its derivatives via the benzyne route provides consistent and reproducible results. Key quantitative data from representative procedures are summarized below.

| Compound | Precursors | Yield (%) | Melting Point (°C) | Reference |

| Triptycene | Anthracene, Anthranilic Acid | 59 | 253-254 | [8] |

| Triptycene | Anthracene, Anthranilic Acid | 50-75 | 255 | [8][10] |

| 2-Bromotriptycene | Anthracene, 5-Bromoanthranilic Acid | 75 | 168.5-169 | [8] |

Characterization Data for Triptycene:

-

¹H NMR: Two key signals are typically observed: a singlet for the two bridgehead protons (C9, C10) around δ 5.3-5.4 ppm, and multiplets for the aromatic protons.[11]

-

¹³C NMR: Signals for the bridgehead carbons appear around δ 55 ppm, with aromatic carbons appearing in the typical downfield region.[11]

-

FTIR (cm⁻¹): Spectra will show characteristic C-H stretching for aromatic protons (~3050 cm⁻¹) and C=C stretching for the aromatic rings (~1600-1450 cm⁻¹).

Applications in Research and Drug Development

The rigid triptycene scaffold is not merely a chemical curiosity but a powerful tool in various scientific disciplines, including drug discovery.

-

Medicinal Chemistry: The non-planar, sterically defined structure of triptycene makes it an ideal "blocking group" in medicinal chemistry.[5] By replacing planar aromatic systems with a triptycene core, researchers can probe the steric requirements of biological targets and develop novel therapeutic agents with unique three-dimensional profiles. Several triptycene derivatives have been synthesized and evaluated for anti-inflammatory activity.[5]

-

Supramolecular Chemistry & Sensing: The well-defined clefts and cavities of the triptycene framework are ideal for host-guest chemistry.[3] Triptycene-based hosts have been designed for molecular recognition and the sensing of ions and small molecules.[12] This has direct applications in the development of advanced diagnostics and targeted drug delivery systems.

-

Materials Science: In materials science, triptycenes are incorporated into polymers to increase their fractional free volume, thermal stability, and solubility.[1][13] These property enhancements are valuable for creating high-performance materials such as advanced gas separation membranes and specialty polymers.

Caption: Key application areas for triptycene derivatives.

References

- 1. Triptycene Synthesis and Derivatization | Encyclopedia MDPI [encyclopedia.pub]

- 2. Triptycene - Wikipedia [en.wikipedia.org]

- 3. Triptycene Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Solved for the procedure of Triptycene synthesis, 1 g | Chegg.com [chegg.com]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. Synthesis, characterization and DNA interaction studies of new triptycene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of triptycene-derived macrotricyclic host containing two dibenzo-[18]-crown-6 moieties and its complexation with paraquat derivatives: Li(+)-ion-controlled binding and release of the guests in the complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of triptycene-based polyimides with tunable high fractional free volume for gas separation membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The Use of 2-Diazoniobenzoate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-diazoniobenzoate as a key reagent. The primary utility of this compound in this context is its role as a convenient and efficient in situ precursor for benzyne, a highly reactive intermediate essential for constructing complex molecular scaffolds.

Core Concept: Generation of Benzyne from this compound

This compound is the internal salt of 2-carboxybenzenediazonium ion, typically prepared by the diazotization of anthranilic acid. Its significance in synthetic chemistry stems from its ability to undergo thermal decomposition, cleanly eliminating nitrogen (N₂) and carbon dioxide (CO₂) to generate benzyne (1,2-didehydrobenzene). This transient but highly reactive intermediate can then be trapped in situ by a wide range of nucleophiles and dienes to form diverse heterocyclic systems.

The generation of benzyne from anthranilic acid via this compound is a well-established method, valued for its operational simplicity and the availability of its starting materials[1][2].

General Workflow for Benzyne Generation

The process begins with the diazotization of anthranilic acid, followed by the thermal decomposition of the resulting this compound to yield the benzyne intermediate for subsequent reactions.

Caption: General workflow from anthranilic acid to heterocyclic products.

Application in the Synthesis of Oxygen and Nitrogen Heterocycles

Benzyne generated from this compound is a powerful tool for synthesizing fused heterocyclic systems like xanthones, thioxanthones, and acridones. The general mechanism involves the nucleophilic attack of an ortho-substituted benzoate derivative onto the benzyne intermediate, followed by an intramolecular cyclization[3].

Caption: Reaction pathway for xanthone and acridone synthesis via benzyne.

Synthesis of Xanthones and Thioxanthones

Protocol: This protocol is adapted for the use of this compound as the benzyne precursor, based on methodologies for benzyne-mediated xanthone synthesis[3].

-

Preparation of Benzyne Precursor: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anthranilic acid (1.2 equivalents) in 1,2-dichloroethane or THF.

-

Diazotization: Add isoamyl nitrite (1.2 equivalents) dropwise to the suspension. Heat the mixture gently (e.g., to reflux) and stir for 30-60 minutes until the anthranilic acid dissolves and the solution changes color, indicating the formation of this compound.

-

Benzyne Generation and Trapping: To a separate flask containing the chosen methyl salicylate or methyl thiosalicylate derivative (1.0 equivalent) in the same solvent, add the freshly prepared this compound solution dropwise over 1-2 hours while maintaining reflux. The this compound will decompose to benzyne, which is trapped in situ.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired xanthone or thioxanthone.

Quantitative Data: The following table summarizes representative yields for the synthesis of various xanthones and thioxanthones via the benzyne pathway.

| Entry | Benzoate Substrate (1.0 eq) | Benzyne Precursor (2.0 eq) | Product | Yield (%)[3] |

| 1 | Methyl salicylate | 2-(Trimethylsilyl)phenyl triflate | Xanthone | 81 |

| 2 | Methyl 5-chlorosalicylate | 2-(Trimethylsilyl)phenyl triflate | 2-Chloroxanthone | 70 |

| 3 | Methyl 3-methoxysalicylate | 2-(Trimethylsilyl)phenyl triflate | 4-Methoxyxanthone | 81 |

| 4 | Methyl thiosalicylate | 2-(Trimethylsilyl)phenyl triflate | Thioxanthone | 72 |

| 5 | Methyl 5-methoxythiosalicylate | 2-(Trimethylsilyl)phenyl triflate | 2-Methoxythioxanthone | 69 |

Note: Yields are based on reactions using 2-(trimethylsilyl)phenyl triflate as the benzyne precursor but are indicative of the efficiency of the benzyne trapping step.

Synthesis of Acridones

Protocol: The procedure is analogous to the xanthone synthesis, substituting an anthranilate derivative for the salicylate.

-

Prepare and add the this compound solution (from anthranilic acid and isoamyl nitrite as described above) to a refluxing solution of the desired methyl anthranilate derivative (1.0 equivalent) in 1,2-dichloroethane.

-

Maintain reflux for the duration of the addition and for 1-2 hours post-addition.

-

Perform an aqueous workup as described in the xanthone protocol.

-

Purify the resulting crude product by flash column chromatography to yield the target acridone.

Quantitative Data: The following table summarizes representative yields for the synthesis of acridones.

| Entry | Anthranilate Substrate (1.0 eq) | Benzyne Precursor (2.0 eq) | Product | Yield (%)[3] |

| 1 | Methyl 2-aminobenzoate | 2-(Trimethylsilyl)phenyl triflate | Acridone | 50 |

| 2 | Methyl 2-(methylamino)benzoate | 2-(Trimethylsilyl)phenyl triflate | N-Methylacridone | 72 |

| 3 | Methyl 5-bromoanthranilate | 2-(Trimethylsilyl)phenyl triflate | 2-Bromoacridone | 55 |

| 4 | Methyl 4,5-dimethoxyanthranilate | 2-(Trimethylsilyl)phenyl triflate | 2,3-Dimethoxyacridone | 65 |

Note: Yields are based on reactions using 2-(trimethylsilyl)phenyl triflate as the benzyne precursor.

Application in [n+m] Cycloaddition Reactions

Benzyne is an excellent dienophile and dipolarophile, readily participating in cycloaddition reactions to construct a variety of heterocyclic systems. Generating benzyne from this compound provides a metal-free pathway to access these valuable scaffolds.

References

Application Notes and Protocols: Trapping of Benzyne Generated from 2-Diazoniobenzoate with Furans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyne is a highly reactive and transient intermediate that has proven to be a powerful tool in organic synthesis for the construction of complex aromatic systems. Its ability to undergo a variety of pericyclic reactions, including [4+2] cycloadditions, makes it a valuable synthon. One of the most common methods for generating benzyne under relatively mild conditions is the thermal decomposition of 2-diazoniobenzoate, which is typically formed in situ from the diazotization of anthranilic acid. Due to its high reactivity, benzyne is generated in the presence of a trapping agent to afford the desired product.

This document provides detailed application notes and protocols for the trapping of benzyne, generated from this compound, with furan. Furan acts as a diene in a Diels-Alder type reaction, leading to the formation of 1,4-epoxy-1,4-dihydronaphthalene. This protocol is of significant interest for the synthesis of functionalized naphthalene derivatives, which are common scaffolds in medicinal chemistry and materials science.

Reaction Mechanism and Experimental Workflow

The overall process involves two key stages: the in situ generation of benzyne from anthranilic acid and its subsequent trapping by furan in a [4+2] cycloaddition reaction.

dot

Applications of 2-Diazoniobenzoate in Natural Product Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diazoniobenzoate, generated in situ from the readily available and inexpensive precursor 2-aminobenzoic acid (anthranilic acid), serves as a crucial and widely utilized precursor for the highly reactive intermediate, benzyne. The transient nature of benzyne makes it a powerful tool in synthetic organic chemistry, particularly in the construction of complex molecular architectures inherent to many natural products. Its ability to undergo a variety of pericyclic reactions, most notably [4+2] and [2+2] cycloadditions, as well as nucleophilic additions and insertion reactions, allows for the rapid assembly of intricate carbocyclic and heterocyclic frameworks. This application note provides a comprehensive overview of the utility of this compound in organic synthesis, with a focus on its application in the synthesis of natural products and related complex molecules. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical implementation in the laboratory.

Core Application: Generation of Benzyne for Cycloaddition Reactions

The primary application of this compound in synthesis is its role as a reliable and convenient precursor to benzyne. The process involves the diazotization of anthranilic acid, typically with an alkyl nitrite such as isoamyl nitrite, in an aprotic solvent. The resulting this compound is unstable and readily decomposes upon gentle heating, extruding nitrogen and carbon dioxide to generate the highly reactive benzyne intermediate. This in situ generation allows for the immediate trapping of benzyne by a suitable reaction partner, preventing its undesired polymerization.

A classic and well-documented example of this methodology is the synthesis of triptycene, a rigid, paddle-wheel-shaped aromatic hydrocarbon. This reaction showcases the efficiency of the Diels-Alder cycloaddition between benzyne and anthracene. While triptycene itself is not a natural product, its synthesis serves as an excellent model system to illustrate the principles and procedures that are extended to the synthesis of more complex, biologically active molecules. The underlying benzyne chemistry has been applied in the total synthesis of various natural products, including vineomycinone B2 methyl ester and certain alkaloids, where it facilitates the construction of key structural motifs.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of triptycene, a representative example of a benzyne cycloaddition reaction where this compound is the precursor.

| Reactant 1 | Reactant 2 | Benzyne Precursor | Diazotizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Anthracene | - | Anthranilic Acid | Isoamyl Nitrite | 1,2-Dimethoxyethane | 85 (reflux) | 0.5 (addition) + 0.17 (reflux) | 50-75 | [2] |

| Anthracene | - | Anthranilic Acid | Amyl Nitrite | Dichloromethane | 40 (reflux) | 4 | 50-75 | [2] |

Experimental Protocols

Protocol 1: Synthesis of Triptycene via Benzyne Generation from this compound

This protocol details the synthesis of triptycene through the [4+2] cycloaddition of benzyne (generated in situ from this compound) with anthracene.[3][4]

Materials:

-

Anthracene (400 mg, 2.24 mmol)

-

Isoamyl nitrite (0.4 mL, ~3.0 mmol)

-